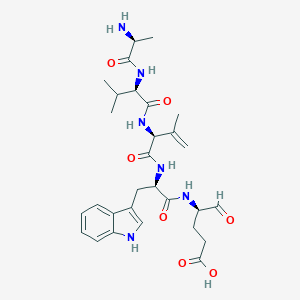
Acetaldehyd-(2,4-Dinitrophenyl)hydrazon
Übersicht
Beschreibung
Acetaldehyde (2,4-dinitrophenyl)hydrazone is an organic compound with the molecular formula C8H8N4O4 and a molecular weight of 224.1735 g/mol . It is a derivative of acetaldehyde and 2,4-dinitrophenylhydrazine, commonly used in organic chemistry for the identification and analysis of carbonyl compounds . The compound forms a yellow to orange crystalline solid and is known for its stability and reactivity with aldehydes and ketones .
Wissenschaftliche Forschungsanwendungen
Acetaldehyde (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Wirkmechanismus
Target of Action
Acetaldehyde (2,4-dinitrophenyl)hydrazone is a derivative of acetaldehyde The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that dinitrophenylhydrazones, in general, are involved in nucleophilic addition-elimination reactions . The 2,4-dinitrophenylhydrazone first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .
Biochemical Pathways
It is known that hydrazones are involved in the wolff-kishner reduction, which removes the carbonyl oxygen in the form of water by forming an intermediate hydrazone .
Result of Action
It is known that the hydrazone anion formed during the wolff-kishner reduction undergoes loss of n2 gas along with protonation to give the alkane reaction product .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetaldehyde (2,4-dinitrophenyl)hydrazone is typically synthesized through a condensation reaction between acetaldehyde and 2,4-dinitrophenylhydrazine . The reaction involves mixing equimolar amounts of acetaldehyde and 2,4-dinitrophenylhydrazine in an acidic medium, usually methanol with a few drops of concentrated sulfuric acid . The reaction mixture is stirred at room temperature until the formation of a yellow precipitate, which is then filtered, washed, and dried to obtain the pure product .
Industrial Production Methods
While the laboratory synthesis of acetaldehyde (2,4-dinitrophenyl)hydrazone is straightforward, industrial production methods are less common due to the compound’s primary use in analytical chemistry rather than large-scale applications . the principles of the condensation reaction remain the same, with adjustments made for scaling up the process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetaldehyde (2,4-dinitrophenyl)hydrazone primarily undergoes nucleophilic addition-elimination reactions . The compound reacts with aldehydes and ketones to form hydrazones, which are stable and can be used for further analysis .
Common Reagents and Conditions
The common reagents used in the reactions involving acetaldehyde (2,4-dinitrophenyl)hydrazone include hydrazine derivatives, acids (such as sulfuric acid), and solvents like methanol . The reactions are typically carried out at room temperature under mild conditions .
Major Products Formed
The major products formed from the reactions of acetaldehyde (2,4-dinitrophenyl)hydrazone are hydrazones, which are characterized by their stability and distinct color changes . These products are useful in the qualitative and quantitative analysis of carbonyl compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanone (2,4-dinitrophenyl)hydrazone: Similar in structure but derived from propanone instead of acetaldehyde.
Cyclohexanone (2,4-dinitrophenyl)hydrazone: Derived from cyclohexanone and used as a standard in elemental analysis.
Benzaldehyde (2,4-dinitrophenyl)hydrazone: Derived from benzaldehyde and used in similar analytical applications.
Uniqueness
Acetaldehyde (2,4-dinitrophenyl)hydrazone is unique due to its specific reactivity with acetaldehyde, forming a distinct yellow to orange crystalline product . This makes it particularly useful in the qualitative analysis of acetaldehyde and related compounds .
Eigenschaften
CAS-Nummer |
1019-57-4 |
|---|---|
Molekularformel |
C8H8N4O4 |
Molekulargewicht |
224.17 g/mol |
IUPAC-Name |
N-[(Z)-ethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2- |
InChI-Schlüssel |
ONBOQRNOMHHDFB-MBXJOHMKSA-N |
SMILES |
CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Isomerische SMILES |
C/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
1019-57-4 |
Piktogramme |
Irritant |
Synonyme |
Acetaldehyde (2,4-Dinitrophenyl)hydrazone; Ethanal-2,4-dinitrophenylhydrazone; NSC 403216; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131554.png)
![(3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131556.png)
![[1,1'-Biphenyl]-4-carboxylic Acid (3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl Ester](/img/structure/B131557.png)




![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)






